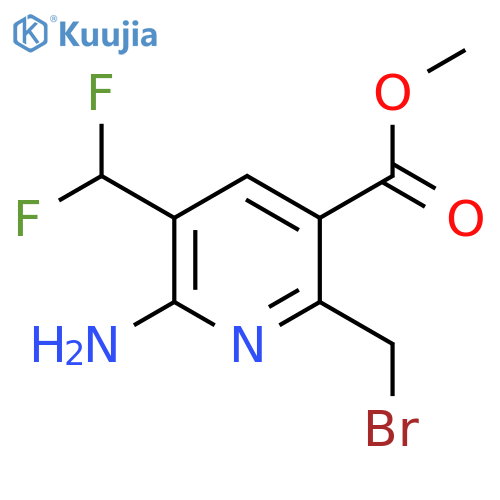Cas no 1805237-31-3 (Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate)

1805237-31-3 structure
商品名:Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate
CAS番号:1805237-31-3
MF:C9H9BrF2N2O2
メガワット:295.080768346787
CID:4856976
Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate
-
- インチ: 1S/C9H9BrF2N2O2/c1-16-9(15)4-2-5(7(11)12)8(13)14-6(4)3-10/h2,7H,3H2,1H3,(H2,13,14)
- InChIKey: ZXMQCZALGMTQPC-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(=O)OC)=CC(C(F)F)=C(N)N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029065020-1g |
Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate |
1805237-31-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
1805237-31-3 (Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
